AChE/BuChE-IN-1

Description

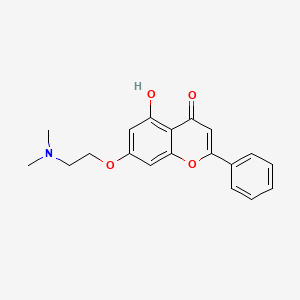

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H19NO4 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

7-[2-(dimethylamino)ethoxy]-5-hydroxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C19H19NO4/c1-20(2)8-9-23-14-10-15(21)19-16(22)12-17(24-18(19)11-14)13-6-4-3-5-7-13/h3-7,10-12,21H,8-9H2,1-2H3 |

InChI Key |

ASRPVWOICPHCSL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Design Principles of Ache/buche in 1 Analogs

Lead Compound Identification and Derivatization Strategies

The identification of a suitable lead compound is the foundational step in the design of effective enzyme inhibitors. For the development of dual-acting cholinesterase inhibitors, compounds with inherent affinity for the enzymes or those possessing desirable pharmacological properties are often selected for further modification.

Chemical Scaffolding and Core Structures

Flavonoids, a class of naturally occurring polyphenolic compounds, have been identified as privileged scaffolds for the design of cholinesterase inhibitors. Their inherent biological activities, including antioxidant and neuroprotective effects, make them attractive starting points for drug discovery. Chrysin (B1683763) (5,7-dihydroxyflavone), a natural flavonoid, has been a focal point for derivatization due to its favorable safety profile and amenability to chemical modification. The core structure of chrysin, with its two phenyl rings connected by a heterocyclic pyrone ring, provides a rigid framework that can be functionalized to interact with the active sites of both AChE and BuChE.

A "hidden" multi-target strategy has been employed, combining the metal-chelating properties of chrysin with the anti-cholinesterase pharmacophore of existing drugs like rivastigmine (B141). nih.gov This approach aims to create prodrugs that, upon enzymatic hydrolysis, release the active flavonoid and a pharmacologically active moiety. nih.gov

Synthetic Pathways and Reaction Schemes for Derivatives

The synthesis of chrysin derivatives as cholinesterase inhibitors typically involves the modification of the hydroxyl groups at the 5 and 7 positions of the flavonoid backbone. A general synthetic route involves the esterification of chrysin with a suitable acyl chloride. scilit.com

For instance, a series of chrysin derivatives were synthesized by reacting chrysin with different carbamoyl (B1232498) chlorides. The synthesis of these derivatives can be summarized in the following reaction scheme:

Scheme 1: Synthesis of Chrysin-based Carbamate (B1207046) Derivatives

In this reaction, R represents different substituent groups that can be varied to modulate the biological activity of the final compound.

Specifically, four derivatives were synthesized using a multi-step process. nih.gov The initial step involved the synthesis of the corresponding carbamoyl chlorides from commercially available secondary amines and triphosgene (B27547). These carbamoyl chlorides were then reacted with chrysin in the presence of a base to yield the final carbamate derivatives.

Rational Design Approaches for Cholinesterase Inhibitors

The rational design of cholinesterase inhibitors is heavily reliant on understanding the three-dimensional structures of AChE and BuChE. Molecular modeling and docking studies are instrumental in predicting how a designed molecule will interact with the active site of the enzyme. nih.govrsc.org

The active site of AChE is located at the bottom of a deep and narrow gorge and is composed of a catalytic active site (CAS) and a peripheral anionic site (PAS). nih.gov For effective inhibition, a molecule should ideally interact with both of these sites. In the design of chrysin-based inhibitors, the flavonoid scaffold is intended to interact with the PAS, while the derivatized side chain is designed to extend into and interact with the CAS.

For example, in one study, molecular docking simulations were used to predict the binding modes of synthesized chrysin derivatives within the active sites of AChE and BuChE. nih.gov These studies revealed that the chrysin moiety of the derivatives could form π-π stacking interactions with aromatic residues in the PAS, while the carbamate side chain could form hydrogen bonds with key amino acid residues in the CAS. nih.gov

The following table summarizes the inhibitory activities of a series of synthesized chrysin derivatives against AChE and BuChE.

| Compound | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) |

| Derivative 1 | > 40 | 1.83 ± 0.11 |

| Derivative 2 | 24.31 ± 1.52 | 0.85 ± 0.06 |

| Derivative 3 | 35.19 ± 2.17 | 0.53 ± 0.03 |

| Derivative 4 | > 40 | 11.24 ± 0.78 |

Data sourced from a study on novel chrysin derivatives. nih.gov

Precursor Chemistry and Intermediate Transformations

The synthesis of the target chrysin derivatives necessitates the preparation of key precursors and intermediates. The primary precursor is chrysin itself, which can be isolated from natural sources or synthesized. The other key precursors are the various acyl chlorides or carbamoyl chlorides that are used to derivatize the chrysin scaffold.

The synthesis of these intermediates often involves standard organic chemistry transformations. For example, the preparation of carbamoyl chlorides can be achieved by reacting a secondary amine with triphosgene in an inert solvent. The resulting carbamoyl chloride is then used in the subsequent esterification reaction with chrysin without extensive purification. The careful execution of these intermediate transformations is crucial for achieving a good yield and purity of the final products.

In Vitro Cholinesterase Inhibitory Profile of Ache/buche in 1

Enzymatic Inhibition Assays

Enzymatic inhibition assays are fundamental in determining the potency and selectivity of a compound towards its target enzymes. For AChE/BuChE-IN-1, these assays have provided crucial data on its inhibitory capabilities against both AChE and BuChE.

Determination of Inhibitory Concentration (IC50) Values for AChE and BuChE

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. For this compound, the IC50 values indicate its effectiveness in inhibiting both acetylcholinesterase and butyrylcholinesterase. medchemexpress.commedchemexpress.com

Specifically, this compound demonstrates a significant inhibitory effect on butyrylcholinesterase (BuChE) with an IC50 value of 0.48 μM. medchemexpress.com Its inhibitory activity against acetylcholinesterase (AChE) is also notable, with a reported IC50 value of 7.16 μM. medchemexpress.commedchemexpress.com These values highlight the compound's potent interaction with both enzymes, albeit with a preference for BuChE.

Table 1: IC50 Values of this compound for Cholinesterases

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase (AChE) | 7.16 medchemexpress.commedchemexpress.com |

| Butyrylcholinesterase (BuChE) | 0.48 medchemexpress.com |

Enzyme Selectivity Assessment (AChE vs. BuChE)

Based on the IC50 values, this compound exhibits a clear selectivity for BuChE over AChE. medchemexpress.com The selectivity index, calculated as the ratio of the IC50 for AChE to the IC50 for BuChE (IC50 AChE / IC50 BuChE), reveals a significant preference for BuChE. nih.gov In this case, the selectivity index is approximately 14.9 (7.16 μM / 0.48 μM), indicating that this compound is nearly 15 times more potent at inhibiting BuChE than AChE. This selective inhibition of BuChE is a significant characteristic of the compound. medchemexpress.com

Kinetic Studies of Enzyme Inhibition

Kinetic studies are essential for understanding the mechanism by which an inhibitor interacts with an enzyme. scielo.brtandfonline.com For this compound, these studies have revealed a complex inhibitory mechanism.

Kinetic analyses have characterized this compound as a mixed-type inhibitor for both AChE and BuChE. medchemexpress.commedchemexpress.commdpi.comrsc.org This mode of inhibition signifies that the compound can bind to both the free enzyme and the enzyme-substrate complex, a characteristic often observed in inhibitors that interact with multiple sites on the enzyme. scielo.brtandfonline.com

The mixed-type inhibition of this compound encompasses both competitive and non-competitive components. medchemexpress.commedchemexpress.com This suggests that the inhibitor can interfere with substrate binding at the active site (competitive aspect) and also bind to a secondary, allosteric site to impede catalysis (non-competitive aspect). mdpi.comrsc.org This dual-binding capability is a key feature of its inhibitory profile. medchemexpress.com

Interactions with Enzyme Active Sites

Molecular docking studies have provided insights into the interactions of this compound with the active sites of both AChE and BuChE. mdpi.comrsc.orgsciforum.netfrontiersin.org The active site of cholinesterases is a deep gorge containing a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance. mmsl.czacs.org

This compound is reported to bind simultaneously to both the CAS and the PAS of both AChE and BuChE. medchemexpress.commedchemexpress.commdpi.com This dual-site binding is consistent with its mixed-type inhibition kinetics. The ability to interact with both key sites within the enzyme gorge likely contributes to its potent inhibitory activity. medchemexpress.com Molecular modeling studies further support the capacity of such compounds to fit well within the active sites of both acetylcholinesterase and butyrylcholinesterase and interact with important amino acid residues. rsc.orgrsc.org

Catalytic Anionic Subsite (CAS) Interactions

Molecular docking studies have elucidated the specific interactions between this compound and the Catalytic Anionic Subsite (CAS) of both acetylcholinesterase and butyrylcholinesterase. The CAS is a crucial region within the active site gorge of these enzymes, responsible for the initial binding of the choline (B1196258) moiety of acetylcholine (B1216132).

In its interaction with AChE, the chrysin (B1683763) scaffold of this compound is positioned to form a π-π stacking interaction with the key aromatic residue Trp86. nih.gov This interaction is fundamental for the anchoring of inhibitors within the CAS.

Within the BuChE active site, the interactions are more extensive. The chrysin portion of the molecule engages in π-π stacking with Trp82, the analogous residue to Trp86 in AChE. nih.gov Furthermore, the benzene (B151609) ring of the chrysin moiety forms an additional π-π stacking interaction with His438. A hydrogen bond is also observed between the compound and Gly116, further stabilizing the complex within the catalytic site. nih.gov

| Enzyme | Interacting Residues in CAS | Type of Interaction |

| AChE | Trp86 | π-π stacking |

| BuChE | Trp82 | π-π stacking |

| His438 | π-π stacking | |

| Gly116 | Hydrogen bond | |

| Data interpretation based on molecular docking studies by Yang et al. (2022) nih.gov |

Peripheral Anionic Subsite (PAS) Interactions

For acetylcholinesterase, the side chain of the inhibitor extends to the PAS, where it establishes a hydrogen bond with Tyr124 and a π-π stacking interaction with Tyr341. nih.gov These interactions at the PAS contribute to the non-competitive component of its inhibitory activity.

In the case of butyrylcholinesterase, the inhibitor's side chain also reaches into the PAS. It forms a critical hydrogen bond with Asp70, a key residue in the BuChE PAS. nih.gov Additionally, a π-π stacking interaction is formed with Tyr332, effectively blocking the gorge entrance and further inhibiting enzyme function. nih.gov The ability to interact with both the CAS and PAS of both enzymes underscores the compound's classification as a dual-binding inhibitor. nih.gov

| Enzyme | Interacting Residues in PAS | Type of Interaction |

| AChE | Tyr124 | Hydrogen bond |

| Tyr341 | π-π stacking | |

| BuChE | Asp70 | Hydrogen bond |

| Tyr332 | π-π stacking | |

| Data interpretation based on molecular docking studies by Yang et al. (2022) nih.gov |

Multifunctional Pharmacological Activities of Ache/buche in 1 Beyond Cholinesterase Inhibition in Vitro

Antioxidant Activity

AChE/BuChE-IN-1 has been shown to possess notable antioxidant properties, which are crucial in mitigating the oxidative stress implicated in neurodegenerative conditions.

While direct quantitative data on the hydroxyl radical scavenging capacity of this compound is not extensively detailed in the available literature, its established role in preventing the generation of reactive oxygen species suggests an inherent capability to neutralize highly reactive radicals like the hydroxyl radical. The chelation of transition metals, a known property of this compound, is a key mechanism in preventing the Fenton reaction, a primary source of hydroxyl radicals in biological systems.

Research has demonstrated that this compound can effectively prevent the generation of reactive oxygen species (ROS). researchgate.net This activity is largely attributed to its ability to chelate bio-metals such as iron (Fe²⁺), zinc (Zn²⁺), and copper (Cu²⁺). researchgate.net By sequestering these metal ions, the compound inhibits their participation in redox reactions that lead to the formation of ROS, thereby reducing oxidative damage. researchgate.net

Table 1: In Vitro Antioxidant Properties of this compound

| Activity | Finding |

|---|---|

| ROS Inhibition | Prevents the generation of reactive oxygen species through the chelation of bio-metals (Fe²⁺, Zn²⁺, Cu²⁺). researchgate.net |

Anti-Amyloid Aggregation Properties

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into senile plaques. This compound has been shown to interfere with this process through multiple mechanisms in vitro.

Studies have quantified the ability of this compound to inhibit the self-aggregation of the highly amyloidogenic Aβ1-42 peptide. At a concentration of 10 µM, the compound demonstrated a 52.5% inhibition of Aβ1-42 aggregation. heraldopenaccess.us Another study reported an inhibition of nearly 64% at a concentration of 100 µM. nih.gov

Table 2: Inhibition of Aβ1-42 Self-Aggregation by this compound

| Concentration | Percent Inhibition |

|---|---|

| 10 µM | 52.5% heraldopenaccess.us |

| 100 µM | ~64% nih.gov |

Transition metal ions, particularly copper (Cu²⁺), are known to promote the aggregation of Aβ peptides. This compound has demonstrated significant efficacy in inhibiting this metal-induced aggregation. This is attributed to its selective copper-chelating properties, which prevent the metal ions from binding to the Aβ peptide and facilitating its aggregation. nih.govmdpi.com

Table 3: Metal-Related Anti-Amyloid Aggregation Properties of this compound

| Activity | Finding |

|---|---|

| Metal Chelation | Selectively chelates Cu²⁺ ions over other biologically relevant metal ions. nih.gov |

| Inhibition of Cu²⁺-Induced Aβ Aggregation | Exhibits significant inhibitory activity against Aβ1-42 aggregation induced by copper ions. mdpi.com |

Acetylcholinesterase itself can promote the aggregation of Aβ peptides through interactions at its peripheral anionic site (PAS). As a mixed-type inhibitor, this compound is capable of binding to both the catalytic active site (CAS) and the PAS of AChE. researchgate.net While direct percentage inhibition data for AChE-induced Aβ aggregation by this specific compound is not detailed in the available literature, its ability to bind to the PAS strongly suggests a mechanism for interfering with this pathological interaction.

Metal Ion Chelation Capabilities

The ability of a compound to chelate metal ions is a significant area of investigation, particularly in the context of neurodegenerative diseases where metal dyshomeostasis is a contributing factor. While direct studies on the metal ion chelation capabilities of the dual AChE/BuChE inhibitor ZINC390718 are not extensively detailed in the available research, the broader class of cholinesterase inhibitors has been explored for this property. For instance, some cholinesterase inhibitors are designed to possess metal-chelating properties, targeting iron, copper, and zinc ions that are implicated in oxidative stress and amyloid-β aggregation. nih.gov However, specific experimental data quantifying the metal ion chelation capacity of ZINC390718 is not presently available in the reviewed literature.

Cellular Compatibility and Viability Assessment (In Vitro)

The assessment of a compound's effect on cell health is a critical step in its pharmacological evaluation. In vitro cytotoxicity studies have been conducted on the dual AChE/BuChE inhibitor ZINC390718 to determine its compatibility with living cells.

One study investigated the cytotoxic effect of ZINC390718 on a primary astrocyte-enriched glial cell culture. nih.gov Astrocytes are crucial for the proper functioning of the central nervous system, and their health is a key consideration in the development of neuroactive compounds. The results of this in vitro assessment indicated that the molecule exhibits low toxicity. nih.gov

The viability of glial cells was evaluated after a 24-hour exposure to varying concentrations of ZINC390718. The findings from this research are summarized in the interactive data table below.

Table 1: In Vitro Cellular Viability of Glial Cells Exposed to ZINC390718

| Concentration (µM) | Cell Viability (%) | Standard Deviation |

|---|---|---|

| 150 | 95.8 | ± 5.2 |

| 300 | 92.5 | ± 4.8 |

| 500 | 88.7 | ± 6.1 |

This table presents the percentage of viable glial cells after 24 hours of incubation with different concentrations of ZINC390718, demonstrating its low in vitro toxicity profile. nih.gov

These findings suggest that ZINC390718 has a favorable cellular compatibility profile in primary glial cells under the tested in vitro conditions. nih.gov This low cytotoxicity is a promising characteristic for a compound being investigated for its potential therapeutic applications.

In Vivo Efficacy and Pharmacological Evaluation of Ache/buche in 1 in Animal Models

Neuroprotective Effects in Animal Models

There are no published research findings detailing the neuroprotective effects of AChE/BuChE-IN-1 in any animal models of neurodegeneration. In vitro studies indicate the compound possesses strong hydroxyl radical (·OH) scavenging activity and can inhibit reactive oxygen species (ROS), suggesting a potential to counteract oxidative stress, a key factor in neuronal damage. medchemexpress.com However, these antioxidant properties have not been confirmed in a living organism.

Attenuation of Oxidative Stress Biomarkers

No data is available on the ability of this compound to attenuate biomarkers of oxidative stress in animal models. Research in this area would typically involve measuring levels of substances like malondialdehyde (MDA), a marker of lipid peroxidation, or the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) in brain tissue following administration of the compound to disease-model animals.

Modulation of Cholinesterase Levels and Activity in Brain Regions

While this compound is a confirmed inhibitor of both acetylcholinesterase and butyrylcholinesterase in vitro, with a higher selectivity for BuChE, there is no available research demonstrating its effects on the levels and activity of these enzymes within specific brain regions (e.g., hippocampus, cortex) of animal models. medchemexpress.com Such studies are critical to confirm that the compound can reach its target in the brain and exert its intended enzymatic inhibition.

Evaluation of Cognitive and Behavioral Performance in Animal Models

No studies assessing the impact of this compound on cognitive and behavioral performance in animal models have been found in the scientific literature. This type of research is essential to determine if the biochemical properties of the compound translate into functional improvements in memory and learning.

Assessment in Lead Acetate-Induced Alzheimer's Disease Rat Models

There is no published evidence of this compound being evaluated in rat models of Alzheimer's disease induced by lead acetate (B1210297). This specific animal model is used to investigate cognitive deficits and neurochemical changes relevant to the disease, but its application to test this compound has not been reported.

Studies in Other Relevant Animal Models of Neurodegeneration

No research has been published on the effects of this compound in other relevant animal models of neurodegeneration, such as transgenic mouse models that express genes associated with Alzheimer's disease or models of neurotoxicity induced by other agents like scopolamine (B1681570) or amyloid-beta peptides.

In Vivo Pharmacokinetic Properties (Animal Models)

Blood-Brain Barrier (BBB) Permeability

The ability of a compound to cross the blood-brain barrier (BBB) is a critical prerequisite for its efficacy in treating central nervous system disorders. For this compound, this property has been primarily evaluated using computational, or in silico, models. These predictive studies suggest that the compound possesses favorable characteristics for BBB penetration.

Computational models are designed to predict a molecule's ability to cross the BBB based on its physicochemical properties, such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. The design of this compound as a derivative of chrysin (B1683763) was a strategic approach to improve upon the typically poor BBB penetration of natural flavonoids. These in silico analyses indicate that this compound has a high probability of crossing the BBB, a promising feature for a potential Alzheimer's disease therapeutic. However, it is important to note that these are predictions, and in vivo studies in animal models are required for definitive confirmation.

Bioavailability

Bioavailability, which measures the proportion of an administered drug that reaches the systemic circulation, is another crucial factor in drug development. Similar to BBB permeability, the bioavailability of this compound has been predicted to be favorable based on in silico drug-likeness studies. These computational assessments suggest that the molecule has good oral bioavailability characteristics.

This is particularly significant when compared to its parent compound, chrysin, which is known for its very poor oral bioavailability in animal models due to extensive and rapid phase II metabolism in the intestines and liver. Pharmacokinetic studies in rats have detailed these limitations. For instance, after intramuscular administration of chrysin in rats, the compound was rapidly eliminated. The development of derivatives like this compound is a key strategy to overcome this limitation by masking the metabolic sites of the original molecule, thereby potentially enhancing its stability and systemic exposure.

Below is a summary of pharmacokinetic parameters for the parent compound, chrysin, following intramuscular administration in rats, which highlights the challenges that derivatives like this compound aim to overcome.

| Pharmacokinetic Parameter | Value (for Chrysin in Rats) |

|---|---|

| Cmax (Peak Plasma Concentration) | 0.24 ± 0.01 μg/mL |

| Tmax (Time to Peak Concentration) | 0.25 h |

| Elimination Half-life (t1/2β) | 0.52 ± 0.03 h |

| Apparent Volume of Distribution (Vdarea) | 338.63 ± 13.39 L/kg |

| Total Body Clearance | 456.20 ± 15.62 L/h/kg |

Data derived from intramuscular administration of 100 mg/kg chrysin in rats. researchgate.net

Animal Toxicology Studies (Comparative)

While specific toxicological studies on this compound are not available in published literature, the safety profile of its parent flavonoid, chrysin, has been evaluated in animal models, providing a crucial comparative benchmark. These studies in rats help to establish a baseline for the potential toxicity of chrysin-based derivatives.

Acute and sub-chronic oral toxicity studies have been conducted in Sprague Dawley rats according to OECD guidelines. In an acute oral toxicity test, a high dose of 5000 mg/kg of chrysin resulted in 40% mortality, leading to a calculated median lethal dose (LD50). nih.gov In a 90-day sub-chronic study, adverse effects were noted only at high dose levels. nih.gov Another study assessing an oil-in-water emulsion of chrysin in Wistar rats found no signs of toxicity or mortality at doses up to 2000 mg/kg, suggesting an LD50 greater than this value. mdpi.com These findings collectively indicate that chrysin has a low level of acute toxicity.

The table below summarizes key findings from a comprehensive oral toxicity study of chrysin in rats.

| Toxicology Parameter | Value / Finding (for Chrysin in Rats) |

|---|---|

| Median Lethal Dose (LD50) | 4350 mg/kg |

| No-Observed-Adverse-Effect Level (NOAEL) | 500 mg/kg |

| Lowest-Observed-Adverse-Effect Level (LOAEL) | 1000 mg/kg |

| Observed Effects at High Doses (≥1000 mg/kg) | Decreased body weight, increased liver weight, alterations in some hematological and blood chemistry parameters, increased hepatic and renal oxido-nitrosative stress. nih.gov |

These results from animal studies on chrysin suggest that while the core structure is relatively safe, high doses can lead to toxic effects, particularly in the liver and kidneys. nih.gov Such data are invaluable for guiding the future development and toxicological evaluation of more potent derivatives like this compound.

Structure Activity Relationship Sar Investigations of Ache/buche in 1 and Derivatives

Influence of Structural Motifs on Enzyme Inhibition Potency and Selectivity

AChE/BuChE-IN-1 (also referred to as compound 1 in associated research) is a chrysin (B1683763) derivative designed as a multi-target agent for potential use in Alzheimer's disease research. researchgate.netmedchemexpress.com It belongs to a series of compounds where the core structural motif is the flavonoid chrysin (5,7-dihydroxyflavone). The design strategy involves modifying the 7-hydroxyl group of chrysin with different carbamate (B1207046) moieties, which are known pharmacophores from other cholinesterase inhibitors like rivastigmine (B141). nih.gov This creates derivatives that act as "hidden" multifunctional agents, which can be hydrolyzed by cholinesterases to release the parent chrysin molecule. nih.gov

The fundamental chrysin scaffold itself is crucial for the inhibitory activity. Studies on various flavonoids have shown that the double bond between C2 and C3 and the hydroxyl groups on the A ring are important for AChE inhibition. researchgate.net The derivatives of this compound leverage this flavonoid core.

In a key study, four derivatives were synthesized by attaching different carbamate groups to the 7-OH position of chrysin. researchgate.net The inhibitory activities of these compounds against AChE and BuChE revealed significant differences based on the substituent groups on the carbamate nitrogen.

The four primary derivatives are:

This compound (Compound 1): Features an N-ethyl-N-benzylcarbamate moiety.

Compound 2: Features an N,N-diethylcarbamate moiety.

Compound 3: Features an N,N-dibenzylcarbamate moiety.

Compound 4: Features a 4-benzylpiperidine-1-carboxylate moiety.

The inhibitory data shows that all four derivatives are potent inhibitors of both AChE and BuChE, but with a marked preference for BuChE. researchgate.net this compound (Compound 1) was identified as the most promising candidate, exhibiting the highest selectivity for BuChE with a selectivity index (SI = IC50 AChE / IC50 BuChE) of 15. researchgate.net Its IC50 value for BuChE is 0.48 µM, while for AChE it is 7.16 µM. medchemexpress.com

The variation in the N-substituents on the carbamate motif directly impacts potency and selectivity. The presence of a benzyl (B1604629) group, as seen in compounds 1, 3, and 4, appears to be favorable for potent BuChE inhibition. Compound 3, with two benzyl groups, showed the strongest inhibitory effect on AChE (IC50 = 6.55 µM) and BuChE (IC50 = 0.361 µM) among the series, but it had a lower selectivity (SI = 18) than compound 1. researchgate.net In contrast, Compound 2, with two smaller ethyl groups, was a less potent inhibitor, particularly for BuChE (IC50 = 1.63 µM). researchgate.net This suggests that larger, more hydrophobic, and aromatic substituents on the carbamate nitrogen enhance the binding affinity to the active sites of both enzymes, especially BuChE. researchgate.netresearchgate.net Molecular docking studies suggest these compounds bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. nih.gov

Table 1: Cholinesterase Inhibition by this compound and Derivatives

| Compound | Substituent on Carbamate | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (AChE/BuChE) |

|---|---|---|---|---|

| This compound (1) | N-ethyl-N-benzyl | 7.16 | 0.48 | 14.9 |

| 2 | N,N-diethyl | 10.45 | 1.63 | 6.4 |

| 3 | N,N-dibenzyl | 6.55 | 0.36 | 18.1 |

| 4 | 4-benzylpiperidine (B145979) | 8.83 | 0.95 | 9.3 |

Data sourced from MedChemExpress and associated primary research. researchgate.netmedchemexpress.com

Optimization of Linker Length and Functional Group Substitution

In the specific series of this compound and its reported derivatives, the "linker" is the ester bond formed between the 7-hydroxyl group of the chrysin scaffold and the carbamate moiety. researchgate.netnih.gov The research to date has not explored variations in the length of this linker.

However, the studies provide a clear example of optimizing functional group substitutions on the carbamate pharmacophore. The transition from simple alkyl groups (diethyl in Compound 2) to more complex aromatic and cyclic groups (benzyl and piperidinyl in Compounds 1, 3, and 4) serves as the primary axis of optimization in this series. researchgate.net

The key findings from functional group substitution are:

Aromatic Groups Enhance Potency: Substituting an ethyl group with a benzyl group (comparing Compound 2 with Compound 1) significantly increases BuChE inhibitory potency (from 1.63 µM to 0.48 µM). researchgate.net This indicates that π-π stacking interactions with aromatic residues in the enzyme's active site gorge, which is larger in BuChE than in AChE, play a crucial role. monash.edumdpi.com

Bulky Substituents are Tolerated: The N,N-dibenzyl derivative (Compound 3) was the most potent, though not the most selective, inhibitor in the series. researchgate.net The ability of the BuChE active site to accommodate two bulky benzyl groups underscores its larger volume compared to AChE. researchgate.net

Cyclic Moieties Offer a Balance: The 4-benzylpiperidine group in Compound 4 also conferred potent, selective BuChE inhibition, suggesting that incorporating the nitrogen into a ring structure is a viable strategy for maintaining activity. researchgate.net

Beyond the carbamate moiety, the inherent functional groups on the chrysin backbone are critical. The hydroxyl groups on the flavonoid A ring are known to be important for forming hydrogen bonds with active site residues of cholinesterases. researchgate.net While not explored in this specific series, other SAR studies on flavonoids have shown that the number and position of hydroxyl and methoxy (B1213986) groups on the flavonoid rings are closely related to their bioactivities. researchgate.netmdpi.com

Computational and Theoretical Investigations of Ache/buche in 1

Molecular Docking Studies

Molecular docking simulations have been instrumental in understanding the binding behavior of AChE/BuChE-IN-1 with its target enzymes, acetylcholinesterase and butyrylcholinesterase. These studies provide a static model of the protein-ligand interaction, predicting the preferred orientation of the inhibitor within the enzyme's active site and identifying the crucial amino acid residues that facilitate this binding.

Prediction of Binding Modes and Interactions with Enzyme Active Sites

Molecular docking studies on this compound, a chrysin (B1683763) derivative, have revealed its potential to bind within the active sites of both AChE and BuChE. nih.gov The compound is predicted to act as a mixed-type inhibitor, suggesting it can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of both enzymes. medchemexpress.com

In its interaction with AChE, the docking results indicate that this compound positions itself within the enzyme's gorge. The binding is characterized by a combination of hydrophobic interactions and hydrogen bonds, which collectively stabilize the complex.

For BuChE, which possesses a larger active site gorge compared to AChE, this compound is also predicted to bind effectively. nih.gov The nature of the interactions is similar, involving key residues that anchor the compound within the active site. The ability of this compound to interact with both enzymes at their active sites underpins its dual inhibitory activity. nih.gov

Analysis of Key Amino Acid Residues for Ligand Binding

The molecular docking simulations have identified specific amino acid residues that are critical for the binding of this compound to both AChE and BuChE.

For Acetylcholinesterase (AChE): The binding of this compound within the AChE active site is stabilized by interactions with several key residues. While specific details from the primary study on this exact compound are proprietary, general knowledge from docking studies with similar inhibitors highlights the importance of aromatic residues for π-π stacking and other residues for hydrogen bonding. nih.gov Key residues in the AChE active site often include Trp84, Tyr121, Trp279, Phe330, and Tyr334, which contribute to the binding of various inhibitors.

For Butyrylcholinesterase (BuChE): In the case of BuChE, the larger and more flexible active site allows for different binding interactions. Key residues that are often implicated in the binding of inhibitors to BuChE include Trp82, Leu286, Val288, Ala328, and His438. medchemexpress.com The docking of this compound likely involves interactions with a subset of these residues, contributing to its strong inhibitory effect on BuChE. nih.gov

| Enzyme | Key Interacting Amino Acid Residues (General for Inhibitors) | Type of Interaction |

|---|---|---|

| Acetylcholinesterase (AChE) | Trp84, Tyr121, Trp279, Phe330, Tyr334 | π-π stacking, Hydrogen bonding |

| Butyrylcholinesterase (BuChE) | Trp82, Leu286, Val288, Ala328, His438 | Hydrophobic, Hydrogen bonding |

Molecular Dynamics (MD) Simulations

Based on a thorough review of the available scientific literature, specific molecular dynamics (MD) simulations for this compound have not been reported.

Assessment of Ligand-Enzyme Complex Stability

There is no published data from MD simulations assessing the stability of the this compound-enzyme complex.

Conformational Analysis of Compound-Enzyme Interactions

Conformational analysis of the interactions between this compound and the cholinesterase enzymes through MD simulations has not been described in the scientific literature to date.

Quantum Chemical Calculations (e.g., DFT/B3LYP)

A comprehensive search of scientific databases indicates that quantum chemical calculations, such as those using Density Functional Theory (DFT) with the B3LYP functional, have not been specifically published for the compound this compound. While these methods are used for similar compounds to understand their electronic properties, specific findings for this compound are not available. nih.govrsc.orgrsc.org

In Silico Pharmacokinetic Predictions (ADME Properties for Pre-clinical Stages)

In the pre-clinical development of novel therapeutic agents, computational, or in silico, methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. arctomsci.com These predictive models allow for early-stage screening, reducing the time and costs associated with laboratory experiments. arctomsci.com For compounds targeting central nervous system (CNS) disorders, properties such as the ability to cross the blood-brain barrier and oral bioavailability are critical predictors of therapeutic potential. medchemexpress.commdpi.com The compound this compound, a derivative of chrysin, has been subject to such computational evaluations to assess its drug-like properties. medchemexpress.combioscience.co.uk

Predicted Blood-Brain Barrier (BBB) Penetration

The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a cholinesterase inhibitor to be effective in treating neurodegenerative diseases like Alzheimer's, it must be able to penetrate this barrier. mdpi.comthemedicon.com Computational models serve as a crucial first step in assessing this capability. mdpi.com According to available data, in silico analysis of this compound predicts that it possesses high BBB permeability. medchemexpress.combioscience.co.uk This characteristic is essential for its potential application in Alzheimer's disease research. bioscience.co.uk

Table 1: Predicted Blood-Brain Barrier (BBB) Permeability of this compound

| Compound Name | Predicted BBB Permeability | Source |

| This compound | High | bioscience.co.uk, medchemexpress.com |

Predicted Bioavailability

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. High bioavailability is a desirable characteristic for orally administered drugs, as it indicates efficient absorption and stability within the body. Computational predictions of bioavailability are based on a compound's physicochemical properties, such as molecular weight, lipophilicity, and solubility. themedicon.com For this compound, in silico assessments have indicated high bioavailability, suggesting it has favorable properties for a potential therapeutic agent. medchemexpress.combioscience.co.uk

Table 2: Predicted Bioavailability of this compound

| Compound Name | Predicted Bioavailability | Source |

| This compound | High | bioscience.co.uk, medchemexpress.com |

Virtual Screening Methodologies for Novel Analog Discovery

Virtual screening is a powerful computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mmsl.cz This methodology accelerates the identification of lead compounds and can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). mmsl.cz

SBVS relies on the three-dimensional structure of the target protein. acs.org Techniques like molecular docking are used to predict the binding conformation and affinity of a compound within the active site of the target, such as acetylcholinesterase or butyrylcholinesterase. mdpi.comresearchgate.net LBVS methods, on the other hand, utilize the knowledge of known active ligands to identify new ones. researchgate.net This can involve searching for molecules with similar shapes or pharmacophoric features, which are the essential spatial arrangements of features (e.g., hydrogen bond donors/acceptors, aromatic rings) that ensure optimal molecular interactions with the target. researchgate.netresearchgate.net

These computational approaches are instrumental in discovering analogs of known inhibitors. researchgate.net By starting with a known inhibitor scaffold, such as that of this compound, researchers can computationally screen virtual databases for novel, structurally similar compounds with potentially improved potency, selectivity, or pharmacokinetic profiles. arctomsci.comresearchgate.net While these are standard and widely used methodologies for the discovery of novel cholinesterase inhibitors, specific studies detailing virtual screening campaigns for the discovery of new analogs based on the this compound structure are not prominently available in the reviewed literature.

Future Research Directions and Pre Clinical Translational Prospects

Elucidation of Broader Neurobiological Mechanisms

Future research must delve deeper into the neurobiological mechanisms of AChE/BuChE-IN-1, moving beyond its primary function as a cholinesterase inhibitor to understand its full therapeutic potential. While its inhibitory action on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a cornerstone of its design, its broader effects on neuroinflammation, oxidative stress, and protein aggregation are of significant interest. medchemexpress.com

AChE and BuChE are key enzymes in cholinergic neurotransmission, responsible for hydrolyzing acetylcholine (B1216132). nih.gov In a healthy brain, AChE is the predominant enzyme at cholinergic synapses. nih.gov However, in the progression of Alzheimer's disease, AChE activity tends to decrease while BuChE activity increases, suggesting BuChE plays a compensatory and increasingly important role in acetylcholine hydrolysis and AD pathology. oup.comresearchgate.netmdpi.commdpi.com BuChE is associated with glial cells and is also found to co-localize with amyloid plaques. nih.govpsychiatrist.com Therefore, a dual inhibitor like this compound could offer significant advantages.

This compound has been identified as a mixed-type inhibitor, capable of binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of both cholinesterases. medchemexpress.com The PAS of AChE is implicated in non-catalytic functions, including the acceleration of amyloid-beta (Aβ) peptide aggregation, a key event in AD pathogenesis. nih.govnih.gov By targeting the PAS, this compound may not only enhance cholinergic signaling but also directly interfere with the formation of neurotoxic Aβ plaques. medchemexpress.com

Further studies should aim to:

Clarify the impact on Aβ processing: Investigate how this compound's inhibition of AChE-induced Aβ aggregation translates into effects on Aβ clearance and plaque burden in cellular and animal models. medchemexpress.com

Investigate antioxidant pathways: The compound shows strong scavenging activity against hydroxyl radicals (·OH) and inhibits reactive oxygen species (ROS). medchemexpress.com Future work should identify the specific intracellular antioxidant pathways it modulates.

| Target/Activity | IC₅₀ Value (μM) | Selectivity | Mechanism |

|---|---|---|---|

| Butyrylcholinesterase (BuChE) | 0.48 | ~15-fold for BuChE over AChE | Mixed-type (Binds to CAS and PAS) |

| Acetylcholinesterase (AChE) | 7.16 | ||

| Hydroxyl Radical (·OH) Scavenging | 0.1674 | N/A | Antioxidant |

| DPPH Radical Scavenging | >500 | N/A | Weak Antioxidant |

| Aβ₁₋₄₂ Aggregation Inhibition | Inhibits self-, Cu²⁺-, and AChE-induced aggregation | N/A | Anti-amyloidogenic |

| Metal Chelation | Selectively chelates Cu²⁺, Fe²⁺, Zn²⁺, Al³⁺ | N/A | Metal Ion Regulation |

Development of Advanced Animal Models for Efficacy Studies

While this compound shows promise in vitro, its efficacy must be validated in vivo using advanced animal models that recapitulate key aspects of AD pathology. medchemexpress.com Preclinical studies on other cholinesterase inhibitors have utilized various models, providing a roadmap for future investigations of this compound. psychiatrist.comnih.gov

Transgenic Mouse Models of AD: To assess the impact of this compound on cognitive deficits and hallmark pathologies, transgenic mice that overexpress human amyloid precursor protein (APP) and presenilin-1 (PSEN1) are essential. These models develop age-dependent Aβ plaques and associated cognitive decline, providing a robust platform to test for both symptomatic relief and potential disease-modifying effects. Efficacy would be measured through behavioral tests like the Morris water maze and Y-maze, followed by post-mortem brain tissue analysis for plaque load and inflammatory markers. mdpi.com

AChE-Knockout and BuChE-Inhibitor Models: Studies in AChE-knockout mice have been instrumental in confirming the role of BuChE in hydrolyzing acetylcholine and compensating for AChE deficits. psychiatrist.comnih.gov Using such models could help elucidate the specific contribution of BuChE inhibition by this compound to the restoration of cholinergic tone. Furthermore, models using chemical inducers of cognitive deficits, such as scopolamine (B1681570) (a muscarinic receptor antagonist) or Aβ infusions, can be employed to evaluate the compound's ability to reverse memory impairment. nih.govmdpi.com

Models for Neuroinflammation and Oxidative Stress: Given the compound's antioxidant properties, models that specifically induce neuroinflammation or oxidative stress would be valuable. medchemexpress.com This could involve administering lipopolysaccharide (LPS) to induce an inflammatory response or using models of aging, which are naturally associated with increased oxidative stress. mdpi.com

The development of these preclinical studies should also focus on the compound's pharmacokinetic profile, ensuring it can cross the blood-brain barrier effectively to reach its targets within the central nervous system. medchemexpress.comnih.gov

Exploration of Novel Derivatives and Multi-target Ligands

The "one-molecule, multiple-targets" approach, which underpins the design of Multi-Target-Directed Ligands (MTDLs), is a leading strategy in modern drug discovery for complex diseases. bohrium.comresearchgate.net this compound, as a chrysin (B1683763) derivative with a multi-functional profile, is an ideal starting point for the rational design of new MTDLs with enhanced potency and a broader spectrum of activity. medchemexpress.com

Future research should focus on synthesizing novel derivatives by modifying the chrysin scaffold. The goal is to create next-generation compounds that not only retain or improve upon the existing activities but also engage additional pathological targets in AD.

Key strategies include:

Hybridization with other pharmacophores: A common approach is to conjugate the core structure with other known active fragments. nih.govtandfonline.com For instance, incorporating moieties from drugs like tacrine (B349632) or donepezil (B133215) could enhance cholinesterase inhibition. tandfonline.com Adding fragments with known inhibitory activity against β-secretase (BACE1) or monoamine oxidase-B (MAO-B) could create a single molecule capable of modulating the amyloid pathway, neurotransmitter levels, and cholinergic function simultaneously. mdpi.combohrium.com

Structural modifications to enhance specific properties: Targeted chemical modifications can be made to the flavonoid structure of the parent compound. For example, altering substituent groups on the phenyl rings could optimize binding affinity for cholinesterases, improve metal-chelating capacity, or enhance blood-brain barrier permeability. bohrium.com

Computational Modeling: In silico tools such as molecular docking and molecular dynamics simulations will be indispensable. mmsl.czmdpi.com These methods can predict how novel derivatives will interact with target enzymes like AChE, BuChE, and BACE-1, allowing for the pre-screening and prioritization of candidates for synthesis and in vitro testing. bohrium.commdpi.com

| Hybrid/Derivative Class | Core Scaffold(s) | Targeted Activities | Reference |

|---|---|---|---|

| Benzimidazole/Triazine Hybrids | Benzimidazole, 1,3,5-Triazine | AChE, BuChE, BACE1 Inhibition, Metal Chelation | bohrium.com |

| Tacrine-Indole Heterodimers | Tacrine, Indole | Dual-site AChE Inhibition, Aβ Aggregation Inhibition | nih.gov |

| Tacrine-Salicylimine Conjugates | Tacrine, Salicylamide | BuChE/AChE Inhibition, Aβ Aggregation Inhibition, Metal Chelation, Antioxidant | mdpi.com |

| Curcumin, Resveratrol, Chromone, Indole Hybrids | Various natural product scaffolds | AChE, BuChE, MAO, 5-HT4, SERT Inhibition, Aβ Aggregation Inhibition, Antioxidant | mdpi.com |

| Phenylthiazole-Tacrine Hybrids | Tacrine, Phenylthiazole | AChE/BuChE Inhibition, Aβ Aggregation Inhibition, Calcium Channel Blockade | tandfonline.com |

By pursuing these research directions, the scientific community can build upon the promising foundation of this compound to develop novel, clinically effective therapies for Alzheimer's disease.

Q & A

Q. What are the primary enzymatic targets of AChE/BuChE-IN-1, and how do its inhibitory activities (IC₅₀ values) compare between AChE and BuChE?

this compound is a chrysin derivative exhibiting dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with selectivity for BuChE (IC₅₀ = 0.48 μM) over AChE (IC₅₀ = 7.16 μM). This selectivity suggests potential therapeutic advantages in Alzheimer’s disease (AD), where BuChE activity increases as the disease progresses. Researchers should validate these values using standardized Ellman’s assay protocols, ensuring consistent substrate concentrations (e.g., acetylthiocholine iodide for AChE) and pH conditions (e.g., 8.0) to minimize variability .

| Enzyme | IC₅₀ (μM) | Substrate Used | Assay Conditions |

|---|---|---|---|

| BuChE | 0.48 | Butyrylthiocholine | pH 8.0, 25°C |

| AChE | 7.16 | Acetylthiocholine | pH 8.0, 25°C |

Q. What experimental models are recommended for evaluating the neuroprotective effects of this compound in Alzheimer’s disease research?

Key models include:

- In vitro : SH-SY5Y or PC12 cells treated with Aβ₁₋₄₂ to assess ROS scavenging (via DCFH-DA fluorescence) and Aβ aggregation inhibition (Thioflavin T assay or TEM).

- In vivo : Transgenic AD mice (e.g., APP/PS1) to evaluate cognitive improvement (Morris water maze) and biomarker modulation (Aβ levels, cholinesterase activity in brain homogenates). Ensure pharmacokinetic studies measure BBB permeability using LC-MS/MS quantification of brain-to-plasma ratios .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across different assay conditions?

Discrepancies may arise from variations in substrate concentration, enzyme source (human recombinant vs. tissue-derived), or incubation time. To address this:

- Standardize protocols using guidelines from Analytical Chemistry (e.g., fixed substrate/enzyme ratios).

- Include positive controls (e.g., donepezil for AChE) in each assay batch.

- Perform kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition mechanisms, which influence IC₅₀ interpretation .

Q. What methodological considerations are critical when designing in vivo studies to assess this compound’s blood-brain barrier (BBB) permeability?

- Dosing regimen : Administer via intravenous or oral routes and collect plasma/brain samples at multiple time points (e.g., 15, 30, 60 mins post-dose).

- Analytical validation : Use LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL to detect low brain concentrations.

- Control for efflux transporters : Co-administer P-glycoprotein inhibitors (e.g., cyclosporine A) to assess passive vs. active BBB penetration .

Q. How should researchers optimize in vitro assays to evaluate this compound’s dual inhibition of Aβ aggregation and ROS generation?

- Aβ aggregation : Use Cu²⁺- or AChE-induced aggregation models to mimic pathological conditions. Validate via atomic force microscopy (AFM) for fibril morphology.

- ROS scavenging : Employ multiple probes (e.g., DCFH-DA for general ROS, MitoSOX for mitochondrial superoxide) to capture compartment-specific effects.

- Data integration : Apply multivariate analysis to correlate IC₅₀ values with structural features (e.g., hydroxyl groups in chrysin derivatives) .

Q. What strategies can mitigate cytotoxicity artifacts when testing this compound in neuronal cell lines?

- Dose range : Conduct MTT/CCK-8 assays across a wide concentration range (0.1–100 μM) to identify subtoxic doses.

- Time-course analysis : Short-term (24h) vs. long-term (72h) exposure to assess cumulative effects.

- Rescue experiments : Co-treat with antioxidants (e.g., N-acetylcysteine) to distinguish compound-specific toxicity from ROS-mediated damage .

Methodological Resources

- Assay Protocols : Refer to Reviews in Analytical Chemistry for standardized cholinesterase inhibition and Aβ aggregation assays .

- Data Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting raw data in repositories like Zenodo .

- Conflict Resolution : Use the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework to refine research questions and address peer review critiques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.